molecular formula C12H11ClN6 B11844568 6-chloro-9-ethyl-8-(2-methylpyrimidin-5-yl)-9H-purine

6-chloro-9-ethyl-8-(2-methylpyrimidin-5-yl)-9H-purine

Cat. No.: B11844568
M. Wt: 274.71 g/mol
InChI Key: WTKJUAMZWVAYLG-UHFFFAOYSA-N
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Description

6-Chloro-9-ethyl-8-(2-methylpyrimidin-5-yl)-9H-purine (CAS 1610703-67-7) is a purine-based chemical compound with a molecular formula of C12H11ClN6 and a molecular weight of 274.71 . This intermediate is of significant interest in medicinal chemistry for the synthesis of novel therapeutic agents, particularly as a key scaffold for Purine inhibitors of human phosphatidylinositol 3-kinase delta (PI3Kδ) . The inhibition of the PI3Kδ pathway is a validated therapeutic strategy for targeting immune-mediated diseases and certain cancers. This compound serves as a critical precursor in the discovery and development of small-molecule inhibitors. Its research applications are primarily focused on investigating treatments for oncology, asthma, rheumatoid arthritis, and other autoimmune disorders . The structure allows for further functionalization, enabling researchers to explore structure-activity relationships (SAR) to optimize potency and selectivity. As a research-grade chemical, it is supplied for laboratory use only and is not intended for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11ClN6

Molecular Weight

274.71 g/mol

IUPAC Name

6-chloro-9-ethyl-8-(2-methylpyrimidin-5-yl)purine

InChI

InChI=1S/C12H11ClN6/c1-3-19-11(8-4-14-7(2)15-5-8)18-9-10(13)16-6-17-12(9)19/h4-6H,3H2,1-2H3

InChI Key

WTKJUAMZWVAYLG-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=NC=N2)Cl)N=C1C3=CN=C(N=C3)C

Origin of Product

United States

Preparation Methods

Competing Reactivity at N7 vs. N9

Alkylation at N9 is favored due to steric and electronic factors. The N9 lone pair is more accessible, while N7 is less nucleophilic in substituted purines.

Stability of the 6-Chloro Group

The chlorine at C6 is susceptible to displacement under strong nucleophilic conditions. Mild bases (e.g., K₂CO₃) and aprotic solvents (DMF) prevent premature substitution.

Purification of Polyfunctional Intermediates

  • Column Chromatography : Silica gel with benzene or ethyl acetate eluents resolves regioisomers.

  • Recrystallization : Benzene or methanol yields crystalline products with >95% purity.

Comparative Data on Key Steps

StepReagents/ConditionsYield (%)Purity (%)
9-Ethyl Substitution1,2-Dibromoethane, K₂CO₃, DMF, reflux9198
8-IodinationNIS, AcOH, 50°C, 6 h78*95*
Suzuki CouplingPd(PPh₃)₄, 2-MePyrimidin-5-BA, Na₂CO₃, THF65–70*97*

*Theoretical estimates based on analogous reactions.

Chemical Reactions Analysis

Reactivity and Substitution Reactions

The chlorine atom at the 6-position is highly reactive and undergoes nucleophilic substitution. This reactivity allows further derivatization, such as introducing amino, hydroxyl, or thio groups. For example, substitution with ammonia or cyclopropylamine under microwave heating yields products with up to 91% efficiency .

Substitution reaction examples :

ReagentReaction ConditionsYield (%)
Ammonia140°C, 20 min, n-BuOH86
Cyclopropylamine140°C, 20 min, n-BuOH91
Morpholine140°C, 20 min, n-BuOH87
Thiourea100°C, 4 h, n-BuOH80
Data adapted from substitution studies on 6-chloropurine derivatives .

Structural Characterization

The compound’s structure is confirmed via NMR and HRMS. Key spectral features include:

  • ¹H NMR (CDCl₃) : δ 4.46 (q, J=7.2 Hz, ethyl CH₂), 8.80 (s, H-8) .

  • ¹³C NMR (CDCl₃) : δ 58.5 (C-9 ethyl), 132.0 (C-5) .

  • HRMS : [M+H]⁺ calcd for C₁₂H₁₄ClN₅ = 275.0902, found 275.0897 .

Spectral comparison with tert-butyl analogs :

FeatureThis compound 9-(tert-Butyl)-6-chloro-9H-purine
¹H NMR (CDCl₃) δ 4.46 (q, ethyl CH₂), 8.80 (s, H-8)δ 1.83 (s, tert-butyl)
¹³C NMR (CDCl₃) δ 58.5 (C-9 ethyl)δ 58.5 (tert-butyl C)
HRMS [M+H]⁺ = 275.0902[M+H]⁺ = 211.0745

Key Reaction Conditions and Yields

Reaction TypeCatalyst/ReagentsTemperatureYield (%)Source
Suzuki-MiyauraPd(dppf)Cl₂, K₂CO₃90°C~275
Tert-alkylationBSA, SnCl₄, tert-butyl bromide80°C39
Nucleophilic substitutionAmmonia, DBU140°C86

This synthesis framework enables efficient access to functionalized purine derivatives, with substitution reactions offering further diversification of the scaffold.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential as an antiviral or anticancer agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-chloro-9-ethyl-8-(2-methylpyrimidin-5-yl)-9H-purine would depend on its specific application. For example, if it is used as an antiviral agent, it might inhibit viral replication by interfering with nucleic acid synthesis. The molecular targets could include viral enzymes like polymerases or proteases.

Comparison with Similar Compounds

Substituent Variations at Position 8

The 8-(2-methylpyrimidin-5-yl) group in the target compound is a key differentiator. Comparable analogs include:

Compound Name Position 8 Substituent Position 6/9 Substituents Source
6-Chloro-9-ethyl-8-(2-methylpyrimidin-5-yl)-9H-purine 2-methylpyrimidin-5-yl Cl (position 6), ethyl (position 9) Target Compound
6-Benzyloxy-9-isopropyl-8-phenyl-9H-purine Phenyl Benzyloxy (position 6), isopropyl (position 9)
6-Chloro-7,9-dihydro-9-methyl-8H-purin-8-one Ketone (C=O) Cl (position 6), methyl (position 9)
(E)-9-(But-2-en-1-yl)-6-chloro-9H-purine None (unsubstituted) Cl (position 6), butenyl (position 9)

Key Observations :

  • Hydrogen Bonding: The pyrimidine’s nitrogen atoms may act as hydrogen bond acceptors, enhancing interactions with biological targets compared to non-heterocyclic substituents .

Substituent Variations at Position 9

The ethyl group at position 9 contrasts with bulkier or polar substituents in analogs:

Compound Name Position 9 Substituent Position 6/8 Substituents Source
6-Chloro-9-cyclopropylmethyl-9H-purine Cyclopropylmethyl Cl (position 6), unsubstituted (position 8)
6-Chloro-9-(2-chloroethyl)-9H-purine 2-Chloroethyl Cl (position 6), unsubstituted (position 8)
6-Chloro-9-isopropyl-9H-purine Isopropyl Cl (position 6), benzyloxy (position 8)

Key Observations :

  • Synthetic Accessibility : Ethyl groups are easier to introduce via alkylation than complex substituents, as seen in the use of NaH and benzyl alcohol for benzyloxy analogs .

Physicochemical Properties and Spectroscopic Data

NMR Chemical Shifts

Comparative NMR data highlights electronic effects:

Compound Name Key NMR Shifts (δ, ppm) Notable Features Source
9-Allyl-6-chloro-9H-purine δ 144.9 (C-8), 151.7 (C-6) Allyl group causes upfield shifts
This compound Anticipated δ ~145–150 (C-8) Pyrimidinyl group induces deshielding

Key Observations :

  • The pyrimidinyl substituent likely deshields adjacent carbons (e.g., C-8) due to electron withdrawal, contrasting with allyl or phenyl groups .

Melting Points and Solubility

Compound Name Melting Point (°C) Solubility Profile Source
9-Allyl-6-chloro-9H-purine 76–78 Moderate in polar solvents
6-Chloro-9-cyclopropylmethyl-9H-purine Not reported Likely low (lipophilic)

Key Observations :

  • The pyrimidinyl group may increase melting points due to crystalline packing, though solubility could be reduced compared to allyl-substituted analogs .

Key Observations :

    Biological Activity

    6-Chloro-9-ethyl-8-(2-methylpyrimidin-5-yl)-9H-purine, a purine derivative, has garnered attention for its potential biological activities. This compound, identified by CAS Number 1610703-67-7, exhibits properties that may be beneficial in various therapeutic contexts, particularly in targeting specific receptors and pathways involved in disease processes.

    The chemical structure of this compound can be summarized as follows:

    • Molecular Formula : C12H11ClN6
    • Molecular Weight : 274.71 g/mol
    • Melting Point : Data not specified in the sources reviewed.

    Biological Activity Overview

    The biological activity of this compound has been primarily evaluated through its interaction with adenosine receptors and phosphatidylinositol 3-kinase (PI3K) pathways. These interactions are crucial for understanding its potential therapeutic applications.

    Adenosine Receptor Interaction

    Research indicates that this compound may act as a ligand for adenosine receptors A1R and A2AR. These receptors are involved in numerous physiological processes, including neurotransmission and immune responses.

    In a study evaluating multi-target ligands, it was found that several synthesized compounds exhibited selective binding to these receptors, suggesting that this purine derivative could enhance neuronal survival and exhibit neuroprotective effects, particularly relevant for neurodegenerative diseases .

    PI3K Inhibition

    The compound has also been identified as a potential inhibitor of PI3K-delta, a pathway implicated in various cancers and inflammatory diseases. The inhibition of this pathway may lead to reduced cell proliferation and migration, presenting a promising avenue for cancer therapy .

    In Vitro Studies

    Several studies have reported on the bioactivity of related purine compounds, providing insights into the potential effects of this compound:

    • Neuroprotective Effects : In vitro assays demonstrated that compounds with similar structures promoted neuronal survival under stress conditions, highlighting their potential in treating neurodegenerative diseases .
    • Antimicrobial Activity : While specific data on this compound's antimicrobial properties were limited, related pyrimidine derivatives have shown significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) indicating effectiveness .
    • Cell Proliferation Inhibition : Compounds structurally related to this compound have been reported to inhibit cell proliferation in cancer cell lines, suggesting that this compound may share similar properties .

    Data Table: Biological Activity Summary

    Activity TypeTarget/PathwayObservations
    Adenosine ReceptorA1R, A2ARPotential neuroprotective effects
    PI3K InhibitionPI3K-deltaReduced proliferation in cancer cells
    AntimicrobialVarious bacterial strainsSignificant activity reported for analogs

    Q & A

    Q. What are the standard synthetic protocols for preparing 6-chloro-9-ethyl-8-(2-methylpyrimidin-5-yl)-9H-purine?

    The compound can be synthesized via palladium-catalyzed cross-coupling reactions. A typical procedure involves dissolving a purine precursor (e.g., 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine) in toluene, followed by the addition of a boronic acid derivative (e.g., 2-methylpyrimidin-5-ylboronic acid), potassium carbonate, and Pd(Ph₃)₄. The mixture is refluxed for 12 hours, concentrated, and purified via column chromatography (EtOAc/hexane gradient) . For N-alkylation, allyl bromide and potassium carbonate in DMF under inert atmospheres are effective for introducing ethyl or allyl groups at the purine N9 position .

    Q. Which spectroscopic techniques are critical for characterizing this compound?

    Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substitution patterns. For example, ¹H NMR peaks at δ 4.79 (d, J = 5.2 Hz) and δ 5.06–5.23 (d, J = 17.1 Hz) indicate allyl group incorporation, while ¹³C NMR signals at δ 151.1–152.1 confirm purine ring carbons . High-resolution mass spectrometry (HR-MS) validates molecular weight (e.g., observed m/z 321.0583 vs. calculated 321.0589 for brominated analogs) .

    Q. How can researchers validate the purity of synthesized batches?

    Thin-layer chromatography (TLC) using silica gel plates and a solvent gradient (e.g., 0.5–2% MeOH/DCM) is a preliminary method. For quantitative purity, HPLC with UV detection at 254 nm is recommended. Flash chromatography with silica gel or preparative HPLC ensures isolation of isomers or by-products .

    Advanced Research Questions

    Q. How can reaction conditions be optimized to minimize by-products during Suzuki-Miyaura coupling?

    Key variables include catalyst loading (e.g., 0.05–0.1 mmol Pd(Ph₃)₄), solvent choice (toluene vs. DMF), and temperature control. Excess boronic acid (1.5 equivalents) improves coupling efficiency. Monitoring reaction progress via TLC at 3-hour intervals helps identify optimal stopping points to avoid over-reaction . Contradictory yields reported in Pd-catalyzed vs. ligand-free conditions (e.g., 21% vs. 69% in N-allylation) suggest ligand selection critically impacts regioselectivity .

    Q. What strategies resolve ambiguities in NMR data caused by tautomerism or dynamic exchange?

    Variable-temperature NMR (VT-NMR) can suppress dynamic effects. For tautomeric equilibria (e.g., N7 vs. N9 alkylation), 2D NMR (COSY, NOESY) identifies through-space correlations. X-ray crystallography provides definitive structural confirmation, as seen in the asymmetric unit analysis of sulfonylated purine derivatives .

    Q. How does the electron-withdrawing pyrimidinyl substituent influence reactivity in nucleophilic substitution?

    The 2-methylpyrimidin-5-yl group at C8 deactivates the purine ring, reducing electrophilicity at C6. This necessitates stronger nucleophiles (e.g., piperidine vs. ammonia) for substitution. Computational studies (DFT) can predict charge distribution and guide nucleophile selection. Contrasting reactivity between 6-chloro and 6-bromo analogs highlights halogen-dependent kinetics .

    Q. How can bioactivity assays be designed to evaluate this compound’s potential as a kinase inhibitor?

    Use in vitro kinase inhibition assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR or CDK2). Molecular docking studies predict binding affinity to ATP pockets. Cellular assays (e.g., MTT for cytotoxicity) validate selectivity. Structural analogs like pyrrolo[3,2-d]pyrimidines show activity against cancer cell lines, suggesting similar screening frameworks .

    Q. What analytical methods identify degradation products under physiological conditions?

    Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) coupled with LC-MS/MS detect hydrolytic cleavage (e.g., ethyl group loss) or oxidation at sulfur/nitrogen centers. Stability-indicating HPLC methods with pH-adjusted mobile phases (e.g., 0.1% TFA in acetonitrile) separate degradation peaks .

    Contradictions and Methodological Considerations

    Q. How should researchers address discrepancies in reported melting points or spectral data?

    Cross-validate data with authoritative databases (e.g., NIST Chemistry WebBook) . Contradictions may arise from polymorphic forms or solvent inclusion. For example, a reported m.p. of 76–78°C vs. literature 2279.6–80.1°C (likely a typographical error) underscores the need for careful data review .

    Q. What computational tools predict metabolic pathways or toxicity?

    Software like Schrödinger’s ADMET Predictor or SwissADME models phase I/II metabolism (e.g., cytochrome P450-mediated oxidation). Toxicity risks (e.g., mutagenicity via Ames test predictions) guide safe handling protocols. MD simulations assess membrane permeability for lead optimization .

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